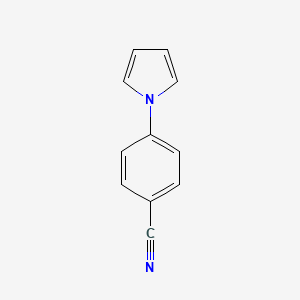

4-(1H-Pyrrol-1-yl)benzonitrile

概要

説明

4-(1H-Pyrrol-1-yl)benzonitrile is an organic compound that belongs to the class of pyrrole derivatives It is characterized by a pyrrole ring attached to a benzonitrile moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)benzonitrile typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitutions due to its electron-rich nature:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-(3-Nitro-1H-pyrrol-1-yl)benzonitrile | 65% | |

| Sulfonation | H₂SO₄, SO₃, 80°C | 4-(3-Sulfo-1H-pyrrol-1-yl)benzonitrile | 58% | |

| Halogenation | Cl₂/FeCl₃ or Br₂/AlCl₃ | 4-(3-Halo-1H-pyrrol-1-yl)benzonitrile | 70–75% |

Mechanism : Electrophiles attack the α-position of the pyrrole ring (C-3), stabilized by resonance .

Nucleophilic Reactions at the Nitrile Group

The nitrile group participates in:

3.1. Hydrolysis

-

Acidic conditions : Forms 4-(1H-pyrrol-1-yl)benzamide (H₂SO₄, H₂O, reflux, 85% yield).

-

Basic conditions : Produces 4-(1H-pyrrol-1-yl)benzoic acid (NaOH, H₂O₂, 90°C, 78% yield).

3.2. Reduction

-

Catalytic hydrogenation : Converts nitrile to amine (H₂, Pd/C, EtOH, 60% yield).

-

Lithium aluminum hydride : Yields 4-(1H-pyrrol-1-yl)benzylamine (LiAlH₄, THF, 55% yield).

4.1. Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (yield: 60–75%).

4.2. Formation of Heterocycles

-

Pyrazole synthesis : Reaction with hydrazine derivatives forms pyrazole-fused products (e.g., 4-cyanophenyl-3-phenyl-1-pyrazol benzamide, 79% yield) .

-

Imidamide formation : Reaction with hydroxylamine yields N'-hydroxy-4-(1H-pyrrol-1-yl)benzimidamide (70% yield) .

Photochemical and Solvent-Dependent Behavior

PBN exhibits dual fluorescence due to intramolecular charge transfer (ICT):

-

Mechanism : Excitation leads to a twisted intramolecular charge transfer (TICT) state, stabilized in polar solvents like acetonitrile .

-

Solvent Effects :

Solvent Emission Band (nm) Lifetime (ns) Dominant State Hexane 305 1.2 Locally Excited (LE) Acetonitrile 460 5.8 Charge Transfer (CT)

Key Insight : The CT state is directly populated in polar solvents, bypassing the LE state .

Comparative Reactivity with Analogues

科学的研究の応用

4-(1H-Pyrrol-1-yl)benzonitrile has been studied for its applications in several scientific fields:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.

Industry: It is used in the development of materials with unique electronic properties, such as organic semiconductors and light-emitting diodes .

作用機序

The mechanism of action of 4-(1H-Pyrrol-1-yl)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects .

類似化合物との比較

Similar Compounds

N-Phenylpyrrole: Similar structure but with a phenyl group instead of a benzonitrile moiety.

4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring instead of a pyrrole ring.

Pyrrole derivatives: Various derivatives with different substituents on the pyrrole ring.

Uniqueness

4-(1H-Pyrrol-1-yl)benzonitrile is unique due to the presence of both a pyrrole ring and a benzonitrile moiety, which imparts distinct electronic properties. This combination makes it valuable for applications in materials science and medicinal chemistry .

生物活性

4-(1H-Pyrrol-1-yl)benzonitrile, also known as PBN, is an organic compound characterized by a pyrrole ring attached to a benzonitrile moiety. Its unique structure imparts significant biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and materials science. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C₁₁H₈N₂

- Structure : Contains a pyrrole ring and a benzonitrile group, which contribute to its electronic properties and biological interactions.

Target Interactions

This compound interacts with various biological targets, influencing several biochemical pathways:

- Dihydrofolate Reductase : Inhibition can lead to disruptions in DNA synthesis.

- Tyrosine Kinase : Modulation affects cell signaling pathways related to growth and differentiation.

- Cyclin-dependent Kinases (CDKs) : Inhibition can impact cell cycle progression.

- Adenosine Receptors : Interaction may influence neurotransmission and immune responses.

Biochemical Pathways

The compound's action on these targets suggests potential effects on:

- DNA Synthesis : Implications for anticancer activity.

- Cell Division : Possible applications in controlling tumor growth.

- Signal Transduction : Modulation of cellular responses to external stimuli.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Gene Expression : It can upregulate or downregulate specific genes, affecting metabolic pathways.

- Cell Signaling : Modulates the activity of kinases and phosphatases, leading to altered downstream signaling events.

- Metabolic Activity : Influences the production and utilization of metabolic intermediates, which can affect overall cellular health and function.

Medicinal Chemistry

This compound is being explored for its potential as an anticancer agent. Studies have shown that it can suppress cell growth while enhancing glucose uptake and ATP production in certain cell lines, indicating its role in metabolic regulation during monoclonal antibody production .

Materials Science

The compound exhibits dual fluorescence properties, making it suitable for applications in organic semiconductors and light-emitting diodes. Its unique electronic characteristics are leveraged in the development of advanced materials.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Cyano-2-(1-pyrrolyl)pyridine | Pyridine derivative | Exhibits different charge-transfer properties |

| Phenylpyrrole | Simple pyrrole derivative | Lacks the nitrile functionality, affecting reactivity |

| 2-(1H-Pyrrol-1-yl)aniline | Aniline derivative | Shows different biological activities due to amino group presence |

The structural similarities among these compounds highlight the unique properties of this compound, particularly its dual fluorescence and potential biological activities.

Case Studies and Research Findings

Recent studies have focused on the compound's ability to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. The findings suggest that PBN not only improves yield but also alters the glycosylation profile of antibodies, which is crucial for therapeutic efficacy .

In another study, PBN was found to modulate cellular metabolism significantly by increasing ATP levels while suppressing cell growth. This dual action positions it as a candidate for further investigation in therapeutic applications targeting metabolic pathways in cancer cells .

特性

IUPAC Name |

4-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVSZRKKRHNDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177915 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-07-7 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23351-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-PYRROL-1-YL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379R1YD2SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What causes PBN to exhibit dual fluorescence?

A: PBN's dual fluorescence arises from the interplay between its locally excited (LE) and charge transfer (CT) states. In weakly polar environments, excitation initially populates the bright S2 state (ππ*) . From here, it can relax and emit from the LE state, resulting in a higher energy, blue-shifted emission. Alternatively, it can undergo internal conversion to the dark S1 state (LE) and subsequently emit, leading to a lower energy, red-shifted emission .

Q2: How does solvent polarity affect PBN's fluorescence?

A: Solvent polarity plays a crucial role in dictating which excited state dominates the emission process. In polar solvents, the CT state (S3) is stabilized, becoming energetically accessible. This stabilization effectively removes the barrier along the twisting coordinate, allowing for population of the twisted CT state minimum. Consequently, emission from the CT state becomes the dominant pathway, resulting in a red-shifted fluorescence .

Q3: Does the presence of acetonitrile (AN) always lead to dual fluorescence in PBN?

A: Not necessarily. While PBN exhibits dual fluorescence in solutions containing acetonitrile, this behavior is not solely due to AN's presence. Studies on PBN/AN clusters in supersonic jets show that CT emission only becomes prominent when at least four AN molecules are clustered around a single PBN molecule . This suggests a critical role of specific solvent interactions, possibly related to stabilizing the CT state, in enabling dual fluorescence.

Q4: What insights do cryogenic matrix studies offer about PBN's excited states?

A: Cryogenic matrix studies, particularly in argon matrices, provide valuable information about PBN's excited states. These studies reveal that direct excitation of the CT band is possible, evidenced by the presence of CT emission even at long excitation wavelengths . Additionally, comparing the LE emission in the matrix to gas-phase spectra reveals a blue shift, suggesting that the dipole moment of the LE state is smaller than that of the ground state .

Q5: How does PBN's behavior in cryogenic matrices differ from that of a similar molecule, N-phenylpyrrole (PP)?

A: While both PBN and PP exhibit solvent-dependent fluorescence, their behavior in cryogenic matrices reveals key differences. Adding acetonitrile to an argon matrix containing PP leads to the emergence of two distinct emission bands. In contrast, PBN's fluorescence spectrum remains largely unchanged upon AN addition . This difference highlights the impact of structural modifications on the photophysical properties and emphasizes the importance of specific solvent interactions in these systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。